1-Isopropyl-5-chloromethylisoquinoline
Description
1-Isopropyl-5-chloromethylisoquinoline (C₁₃H₁₄ClN, molecular weight 219.71) is a heterocyclic compound featuring an isoquinoline backbone substituted with an isopropyl group at position 1 and a chloromethyl (-CH₂Cl) group at position 5. This compound is of interest in medicinal chemistry and materials science, though specific applications require further exploration .
Properties
Molecular Formula |
C13H14ClN |
|---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
5-(chloromethyl)-1-propan-2-ylisoquinoline |
InChI |
InChI=1S/C13H14ClN/c1-9(2)13-12-5-3-4-10(8-14)11(12)6-7-15-13/h3-7,9H,8H2,1-2H3 |
InChI Key |
BJKYVXATSPWYOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC2=C(C=CC=C21)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include derivatives with variations in substituent type, position, and functional groups (Table 1).
Table 1: Structural and Molecular Comparison
- Positional Isomerism: The target compound’s substituents at positions 1 and 5 distinguish it from analogs like 5-Chloroisoquinoline (Cl at position 5 only) and Isopropyl 7-Chloro-1-methylisoquinoline-3-carboxylate (Cl at position 7 and ester at position 3). Substituent position critically influences electronic effects and steric interactions .
- Functional Group Reactivity: The chloromethyl group in the target compound is more reactive than aryl chlorides (e.g., 5-Chloroisoquinoline) due to its aliphatic nature, enabling alkylation reactions. In contrast, 5-(1-Chloro-2-methylpropyl)isoquinoline contains a branched chloroalkyl group, which may favor SN1 mechanisms over SN2 due to steric hindrance .
Physical and Spectroscopic Properties
Melting Points : Bulkier substituents correlate with higher melting points. For example, tert-butyl esters in exhibit melting points up to 184°C, while ethyl esters melt at ~135°C . Though data for the target compound is unavailable, its isopropyl group likely results in a moderate melting point.
NMR Data :
- Chloromethyl Group : The -CH₂Cl protons in the target compound are expected to resonate as a singlet near δ 4.5–5.0 in ¹H NMR, similar to methylene groups in chlorinated analogs .
- Isopropyl Group: The CH proton typically appears as a septet (δ 2.5–3.0), while CH₃ groups show doublets near δ 1.2–1.4. This contrasts with 5-Chloroisoquinoline, where aromatic protons near the Cl substituent deshield to δ 7.5–8.5 .
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